tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate
Overview
Description
“tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate” is a chemical compound with the CAS Number: 401811-77-6. It has a molecular weight of 316.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of pharmaceuticals due to its role as a precursor in the formation of various medicinal agents . Its structure is conducive to modifications that can lead to the development of drugs with potential antibacterial , antimycobacterial , and anti-inflammatory properties .
Nanotechnology
The compound’s derivatives might be used in the creation of nanoscale devices or sensors, leveraging its chemical properties to interact with other nanomaterials or biological entities.
Each application area leverages the compound’s unique chemical structure and reactivity, demonstrating its versatility and importance in scientific research. The compound’s ability to participate in various chemical reactions makes it a valuable tool across multiple disciplines. The provided applications are based on the compound’s potential uses and the general roles similar compounds play in these fields. For specific research studies or experimental data, consulting peer-reviewed scientific literature would be necessary .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
Mechanism of Action
Mode of Action
Compounds with similar structures have been reported to exhibit antitumor activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Compounds with similar structures have been reported to exhibit growth inhibition properties in various cancer cell lines .
Action Environment
The compound is recommended to be stored in a dry environment at 2-8°c .
properties
IUPAC Name |
tert-butyl N-(5-bromo-1,3-benzodioxol-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDLHOQJZIIQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620342 | |
Record name | tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
401811-77-6 | |
Record name | tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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